molecular formula C18H13F3N2O3 B11420264 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11420264
M. Wt: 362.3 g/mol
InChI Key: HAUUCXWYYNVAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 2-position of the indole ring can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.

    Acylation: The acetamide moiety is introduced by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base like pyridine.

    Trifluoromethoxy Phenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological pathways, potentially leading to the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s indole core allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide: Lacks the trifluoromethoxy group, which may affect its biological activity and chemical properties.

    2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide:

    2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide: Similar but without the methyl group, which may influence its interaction with biological targets.

Uniqueness

The presence of both the trifluoromethoxy group and the methyl group in 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide makes it unique

Properties

Molecular Formula

C18H13F3N2O3

Molecular Weight

362.3 g/mol

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C18H13F3N2O3/c1-10-15(13-4-2-3-5-14(13)22-10)16(24)17(25)23-11-6-8-12(9-7-11)26-18(19,20)21/h2-9,22H,1H3,(H,23,25)

InChI Key

HAUUCXWYYNVAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.